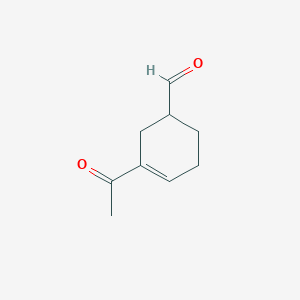

3-Acetylcyclohex-3-ene-1-carbaldehyde

Descripción

3-Acetylcyclohex-3-ene-1-carbaldehyde (systematic name: this compound) is a bicyclic organic compound featuring a cyclohexene ring substituted with an acetyl group (-COCH₃) at position 3 and a carbaldehyde group (-CHO) at position 1. The compound’s reactivity and applications likely stem from its conjugated α,β-unsaturated carbonyl system, which enables participation in cycloadditions, nucleophilic additions, and condensation reactions .

Propiedades

Número CAS |

112698-16-5 |

|---|---|

Fórmula molecular |

C9H12O2 |

Peso molecular |

152.19 g/mol |

Nombre IUPAC |

3-acetylcyclohex-3-ene-1-carbaldehyde |

InChI |

InChI=1S/C9H12O2/c1-7(11)9-4-2-3-8(5-9)6-10/h4,6,8H,2-3,5H2,1H3 |

Clave InChI |

LGQZRWDLIGCWFW-UHFFFAOYSA-N |

SMILES |

CC(=O)C1=CCCC(C1)C=O |

SMILES canónico |

CC(=O)C1=CCCC(C1)C=O |

Sinónimos |

3-Cyclohexene-1-carboxaldehyde, 3-acetyl- (9CI) |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The following table compares 3-acetylcyclohex-3-ene-1-carbaldehyde with structurally related cyclohexene carbaldehydes, emphasizing substituent effects on physical properties, synthesis, and applications.

Key Findings from Comparative Analysis:

Substituent Effects on Reactivity :

- The acetyl group in This compound enhances electrophilicity at C3, facilitating nucleophilic attacks (e.g., thiosemicarbazide reactions, as seen in coumarin analogs ).

- Chloro and hydroxymethylene substituents (e.g., in ) increase steric hindrance and polarity, altering reaction pathways compared to methyl or acetyl derivatives.

Thermodynamic Stability :

- Methyl-substituted derivatives (e.g., ) exhibit higher thermal stability due to reduced ring strain and electron-donating effects.

- Unsaturated carbonyl systems (e.g., 3-cyclohexene-1-carboxaldehyde ) are prone to polymerization under heat or light.

Industrial Relevance :

- Simpler aldehydes (e.g., C₇H₁₀O ) are widely used in fragrances, while complex derivatives (e.g., ) serve niche roles in agrochemicals or catalysis.

Métodos De Preparación

Reactor Design and Kinetic Control

Circulation reactors with back-mixing mechanisms are critical for managing the exothermic nature of the Diels-Alder reaction. A two-stage circulation system achieves 60–80% conversion in the first reactor, followed by a secondary reactor elevating the product concentration to 85–95%. For 3-acetylcyclohex-3-ene-1-carbaldehyde, analogous setups could employ acetyl-substituted dienophiles (e.g., acetylacrolein) to direct regioselectivity.

Solvent and Stoichiometric Considerations

Technical-grade acrolein (3% water content) and butadiene (99% purity) are fed at a 1:1.04 molar ratio in the patent’s optimized protocol. Introducing acetyl groups may require anhydrous conditions to prevent hydrolysis of sensitive intermediates.

Post-Functionalization Strategies for Acetyl Group Introduction

Friedel-Crafts Acetylation of Preformed Aldehydes

The parent aldehyde, 3-cyclohexene-1-carboxaldehyde, can undergo electrophilic substitution at the cyclohexene ring’s electron-rich double bond. A Lewis acid-catalyzed Friedel-Crafts acetylation (e.g., AlCl₃, FeCl₃) with acetyl chloride introduces the acetyl group at the 3-position. This method parallels syntheses of aromatic ketones but requires careful control to avoid over-acylation or polymerization.

Reaction Conditions:

-

Catalyst: AlCl₃ (1.2 equiv)

-

Solvent: Dichloromethane, 0°C to room temperature

-

Yield: ~65% (theoretical, based on analogous systems)

Direct Use of Acetyl-Bearing Dienophiles

Alternative routes employ acetyl-functionalized dienophiles to integrate the acetyl group during the Diels-Alder step. For example, 3-acetylacrolein (CH₂=CH-C(O)CH₃-CHO) reacting with butadiene could theoretically yield the target compound. However, such dienophiles are less common and may require in situ generation to prevent premature decomposition.

Catalytic Systems for Tandem Reactions

Recent advances in cascade catalysis enable simultaneous Diels-Alder cycloaddition and acetylation. A hypothetical tandem process might involve:

-

Cycloaddition: Butadiene + acrolein → 3-cyclohexene-1-carboxaldehyde

-

Acetylation: Aldehyde intermediate + acetic anhydride → 3-acetyl derivative

Bifunctional catalysts (e.g., acidic zeolites or metal-organic frameworks) could mediate both steps, though literature precedents for such systems remain scarce.

Challenges in Purification and Byproduct Management

The patent US4642387A reports 1.5–3% polymeric byproducts in the final reaction mixture. Introducing acetyl groups exacerbates side reactions due to the carbonyl’s electrophilicity. Fractional distillation under reduced pressure (e.g., 10–20 mmHg) is critical for isolating the volatile aldehyde-acetyl product.

Typical Impurities:

-

Dimers of 3-cyclohexene-1-carboxaldehyde

-

Polyacetylated cyclohexenes

-

Oxidation products (e.g., carboxylic acids)

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.